A Comprehensive Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of 4-Fluoro-3-(trifluoromethyl)benzonitrile, a key building block in modern medicinal chemistry and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, properties, and applications.
A search for the specific CAS number for "4-Fluoro-3-(trifluoroacetyl)benzonitrile" did not yield a conclusive result for a common commercially available compound. However, the structurally related and highly relevant compound, 4-Fluoro-3-(trifluoromethyl)benzonitrile , is a well-documented and widely used intermediate. Its CAS number is 67515-59-7 [1][2][3][4]. Given the similarity in nomenclature and the prevalence of the trifluoromethyl group in medicinal chemistry, this guide will focus on the latter compound, as it is the likely subject of interest for drug discovery and development professionals.
Compound Profile and Physicochemical Properties
4-Fluoro-3-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile that serves as a versatile intermediate in organic synthesis. The presence of both a fluorine atom and a trifluoromethyl group on the benzonitrile scaffold imparts unique electronic properties that are highly sought after in the design of bioactive molecules.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| CAS Number | 67515-59-7 | [1][2][3][4] |
| Molecular Formula | C₈H₃F₄N | |
| Molecular Weight | 189.11 g/mol | |
| Appearance | White to off-white powder or crystals | |
| Purity | Typically ≥99% | |
| Storage | Sealed in a dry place at room temperature | |
| Solubility | Insoluble in water | [4] |
Synthesis and Mechanistic Insights
While specific, detailed, and publicly available synthesis procedures for 4-Fluoro-3-(trifluoromethyl)benzonitrile are proprietary, a general and plausible synthetic route can be extrapolated from established organic chemistry principles and patent literature for structurally similar compounds. A common approach involves the introduction of the nitrile group onto a pre-functionalized benzene ring.
A potential synthetic pathway could start from 2-fluoro-1-(trifluoromethyl)benzene, proceeding through nitration, reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the nitrile group.
Illustrative Synthetic Workflow
Caption: Generalized synthetic workflow for 4-Fluoro-3-(trifluoromethyl)benzonitrile.
Step-by-Step Methodology and Rationale
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Nitration: The starting material, 2-fluoro-1-(trifluoromethyl)benzene, undergoes electrophilic aromatic substitution. The trifluoromethyl group is strongly deactivating and meta-directing, while the fluorine atom is deactivating but ortho, para-directing. The nitration would likely occur at the position para to the fluorine and meta to the trifluoromethyl group, yielding 1-fluoro-2-nitro-3-(trifluoromethyl)benzene.
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Reduction: The nitro group is then reduced to an amine. This is a standard transformation, often accomplished using reducing agents like iron in the presence of an acid (e.g., HCl) or through catalytic hydrogenation. This step yields 4-fluoro-3-(trifluoromethyl)aniline.
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Diazotization: The resulting aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures to form a diazonium salt. This intermediate is highly reactive and is generally used immediately in the next step.
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Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer reaction, where it is treated with a copper(I) cyanide salt. This results in the displacement of the diazonium group by a nitrile group, affording the final product, 4-Fluoro-3-(trifluoromethyl)benzonitrile.
Applications in Research and Drug Discovery
The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[5][6] 4-Fluoro-3-(trifluoromethyl)benzonitrile is a valuable building block for this purpose due to the combined effects of its functional groups.
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Trifluoromethyl Group (-CF₃): This group is a strong electron-withdrawing group and is highly lipophilic. Its introduction into a molecule can increase metabolic stability by blocking sites susceptible to oxidative metabolism, enhance binding affinity to target proteins, and improve cell membrane permeability and oral bioavailability.[7]
-
Fluorine Atom (-F): As the most electronegative element, fluorine can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and form key hydrogen bonds or other non-covalent interactions with biological targets.[5]
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Nitrile Group (-CN): The nitrile functionality is a versatile synthetic handle that can be converted into other important functional groups, such as amines, carboxylic acids, or tetrazoles, providing a gateway to a diverse range of chemical structures.[7]
This compound and its analogs are key intermediates in the synthesis of various pharmaceuticals and agrochemicals, including targeted therapies and advanced pesticides.[8][9]
Safety and Handling
4-Fluoro-3-(trifluoromethyl)benzonitrile is considered a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
Summary of Hazard Information:
| Hazard Category | Statement | Source(s) |
| Acute Oral Toxicity | Harmful if swallowed | [2] |
| Acute Dermal Toxicity | Harmful in contact with skin | [2] |
| Acute Inhalation Toxicity | Harmful if inhaled | [2] |
| Skin Corrosion/Irritation | Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity | May cause respiratory irritation | [2] |
Precautionary Measures:
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Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[2][10]
-
First Aid:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][10]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[2][10]
Conclusion
4-Fluoro-3-(trifluoromethyl)benzonitrile is a strategically important chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique combination of a fluorine atom, a trifluoromethyl group, and a versatile nitrile handle makes it a valuable building block for the synthesis of complex, biologically active molecules. Understanding its properties, synthesis, and safe handling is crucial for researchers and scientists working at the forefront of drug discovery and chemical innovation.
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